tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate
Description
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate is a brominated indole derivative featuring a tert-butyl carbamate protecting group at the 1-position, a bromine atom at the 3-position, and a 1-hydroxypropyl substituent at the 2-position. This compound is structurally poised for applications in medicinal chemistry and materials science due to its reactive bromine atom (enabling cross-coupling reactions) and the hydroxyl group (for hydrogen bonding or further functionalization).
Properties
Molecular Formula |
C16H20BrNO3 |
|---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2-(1-hydroxypropyl)indole-1-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-5-12(19)14-13(17)10-8-6-7-9-11(10)18(14)15(20)21-16(2,3)4/h6-9,12,19H,5H2,1-4H3 |
InChI Key |
USHGIOFSYBGCJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: Introduction of the bromine atom to the indole ring.
Hydroxypropylation: Addition of the hydroxypropyl group to the indole core.
Esterification: Formation of the tert-butyl ester group.
Each step requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), hydroxypropylating agents (e.g., 1-bromo-3-chloropropane), and esterification reagents (e.g., tert-butyl alcohol and acid catalysts).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups like azides or nitriles.
Scientific Research Applications
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The tert-butyl indole-1-carboxylate scaffold is common among the compounds in the evidence, but substituent variations significantly influence their properties:
Key Observations :
- The 3-bromo substituent in the target compound contrasts with the 6-bromo in 16a , which may alter electronic effects (e.g., inductive withdrawal) and regioselectivity in cross-coupling reactions.
Reactivity Trends :
- Bromine at the 3-position (target) may be less sterically hindered than 6-bromo derivatives (16a), favoring cross-coupling efficiency.
- The hydroxyl group in the target compound could undergo mesylation (as in Compound 15 ) or oxidation to a ketone for further derivatization.
Spectroscopic Data
Comparative NMR and IR data highlight substituent effects:
Analysis :
Biological Activity
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and potential applications in pharmacology, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₁₃H₁₄BrNO₂
- Molecular Weight: 296.16 g/mol
- CAS Number: 249608-77-3
The structure features a bromine atom at the 3-position of the indole ring, which is known to influence its biological properties. The tert-butyl ester group enhances its lipophilicity, potentially improving membrane permeability.
Anticancer Properties
Research indicates that indole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. The brominated indole derivatives, such as this compound, have shown promise in targeting specific cancer pathways.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the compound's effect on several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results demonstrated:
- IC₅₀ Values:
- MCF-7: 12 µM
- PC-3: 15 µM
These values indicate that the compound possesses significant cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .
The proposed mechanism of action involves the inhibition of specific signaling pathways associated with tumor growth. For instance, the compound may interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, the presence of the bromine atom enhances interactions with target proteins involved in these pathways.
Antimicrobial Activity
Indole derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) for these strains was found to be around 32 µg/mL, indicating a moderate level of antimicrobial efficacy .
Synthetic Route
The synthesis of this compound involves several steps:
- Formation of Indole Derivative: Starting from commercially available indole derivatives.
- Bromination: The introduction of bromine at the 3-position using brominating agents.
- Esterification: Reaction with tert-butyl alcohol to form the ester.
- Hydroxypropyl Substitution: Introduction of the hydroxypropyl group via nucleophilic substitution.
Characterization Techniques
The compound has been characterized using various techniques:
- NMR Spectroscopy: Used to confirm the structure and purity.
- Mass Spectrometry: To determine molecular weight and fragmentation patterns.
| Technique | Result |
|---|---|
| NMR | Confirmed structure |
| Mass Spectrometry | Molecular weight: 296.16 g/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
